molecular formula C15H23ClN2O2 B14099163 trans-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride

trans-3-Amino-1-benzyl-piperidine-4-carboxylicacidethylesterhydrochloride

Cat. No.: B14099163
M. Wt: 298.81 g/mol
InChI Key: HTTLGHUDAQWNGG-IODNYQNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride: is a chemical compound with the molecular formula C15H23ClN2O2 and a molecular weight of 298.81 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride can be achieved through several methods. One common approach involves the amination of a prochiral precursor, such as 1-Boc-3-piperidone, using immobilized ω-transaminases (TAs-IMB), isopropylamine as the amine donor, and pyridoxal-5’-phosphate (PLP) as a cofactor . This method offers high yield and enantiomeric excess.

Industrial Production Methods: Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions: trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, leading to modulation of biological pathways .

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

ethyl (3R,4S)-3-amino-1-benzylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12;/h3-7,13-14H,2,8-11,16H2,1H3;1H/t13-,14-;/m0./s1

InChI Key

HTTLGHUDAQWNGG-IODNYQNNSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCN(C[C@@H]1N)CC2=CC=CC=C2.Cl

Canonical SMILES

CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2.Cl

Origin of Product

United States

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